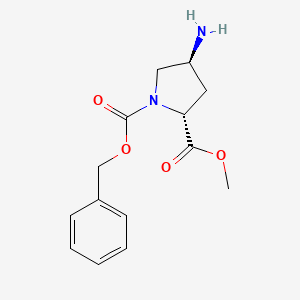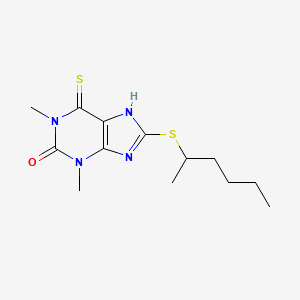![molecular formula C11H22O8S2 B14002541 Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE is an organic compound characterized by the presence of two methanesulfonyl groups attached to an octanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE typically involves the esterification of octanoic acid followed by the introduction of methanesulfonyl groups. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve multiple steps to ensure the correct stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by sulfonation reactions. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl groups to thiols or other sulfur-containing functional groups.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE exerts its effects involves the interaction of its methanesulfonyl groups with various molecular targets. These interactions can lead to the inhibition of enzymes, modification of proteins, and alteration of cellular pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonyl-containing esters and derivatives of octanoic acid. Examples include:
- METHYL 6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE
- ETHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE
Uniqueness
METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE is unique due to its specific stereochemistry and the presence of two methanesulfonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H22O8S2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
methyl (6S)-6,8-bis(methylsulfonyloxy)octanoate |
InChI |
InChI=1S/C11H22O8S2/c1-17-11(12)7-5-4-6-10(19-21(3,15)16)8-9-18-20(2,13)14/h10H,4-9H2,1-3H3/t10-/m0/s1 |
Clave InChI |
KOCQXDOLKXBSSN-JTQLQIEISA-N |
SMILES isomérico |
COC(=O)CCCC[C@@H](CCOS(=O)(=O)C)OS(=O)(=O)C |
SMILES canónico |
COC(=O)CCCCC(CCOS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



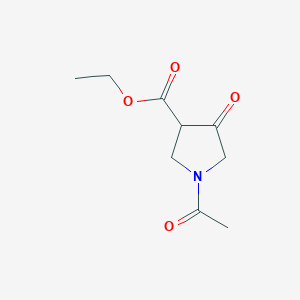
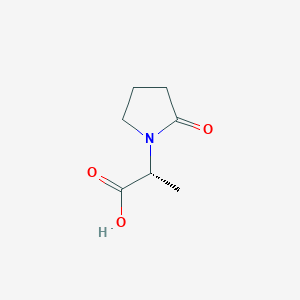
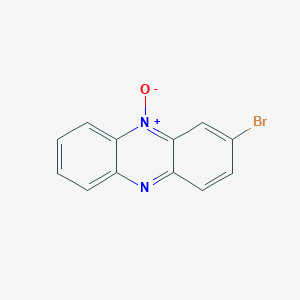
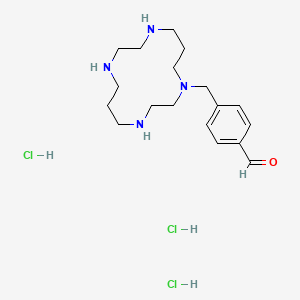
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)

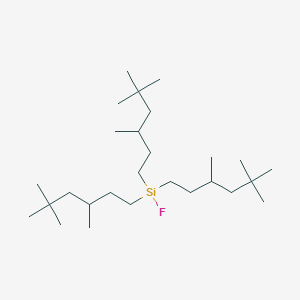

![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
